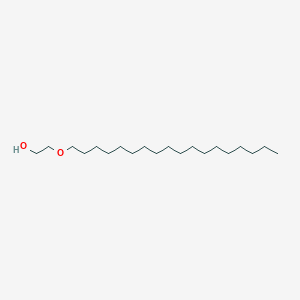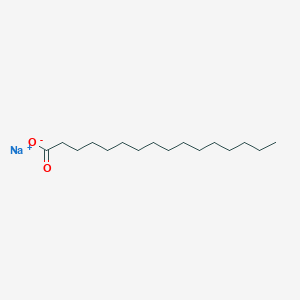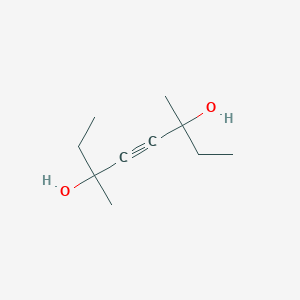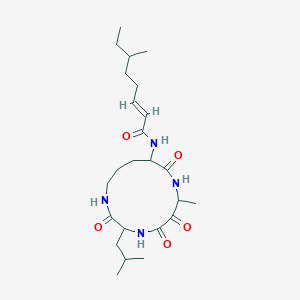
Eurystatin B
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Eurystatin B is a natural product found in Streptomyces eurythermus with data available.
Scientific Research Applications
Prolyl Endopeptidase Inhibition
Eurystatins A and B, derived from the cultured broth of Streptomyces eurythermus R353-21, exhibit potent inhibitory activity against prolyl endopeptidase. These compounds are unique in their specificity and potency in inhibiting this enzyme. Notably, they demonstrate no antimicrobial activity and have shown no lethal toxicity in mice at substantial doses (Toda et al., 1992).
Amelioration of Amnesia
Eurystatins A and B have been studied for their protective effects against scopolamine-induced amnesia in rats. These studies utilized the step-through one-trial passive avoidance method, revealing that Eurystatin B, in particular, offered significant protection from the amnesic effects of scopolamine, without causing behavioral side effects (Kamei et al., 1992).
Chemical Structure and Properties
The physico-chemical properties and structure of Eurystatins A and B have been extensively studied. Both compounds share a common 13-membered cyclic peptide core composed of L-leucine, L-ornithine, and (S)-3-amino-2-oxobutyric acid. They differ in the alpha, beta-unsaturated fatty acid attached to the alpha-amino moiety of the ornithine (Toda et al., 1992).
Fermentation and Controlled Biosynthesis
Research into the fermentation and biosynthesis of Eurystatins has allowed for significant advancements in understanding and potentially enhancing their production. The use of radio-isotope incorporation studies and supplementation with various amino acids led to the controlled biosynthesis of new Eurystatin analogs, expanding the potential applications of these compounds (Suzuki et al., 1994).
Properties
CAS No. |
137563-64-5 |
|---|---|
Molecular Formula |
C24H40N4O5 |
Molecular Weight |
464.6 g/mol |
IUPAC Name |
(E)-6-methyl-N-[7-methyl-3-(2-methylpropyl)-2,5,6,9-tetraoxo-1,4,8-triazacyclotridec-10-yl]oct-2-enamide |
InChI |
InChI=1S/C24H40N4O5/c1-6-16(4)10-7-8-12-20(29)27-18-11-9-13-25-22(31)19(14-15(2)3)28-24(33)21(30)17(5)26-23(18)32/h8,12,15-19H,6-7,9-11,13-14H2,1-5H3,(H,25,31)(H,26,32)(H,27,29)(H,28,33)/b12-8+ |
InChI Key |
YNIGBMUXBCZRNQ-XYOKQWHBSA-N |
Isomeric SMILES |
CCC(C)CC/C=C/C(=O)NC1CCCNC(=O)C(NC(=O)C(=O)C(NC1=O)C)CC(C)C |
SMILES |
CCC(C)CCC=CC(=O)NC1CCCNC(=O)C(NC(=O)C(=O)C(NC1=O)C)CC(C)C |
Canonical SMILES |
CCC(C)CCC=CC(=O)NC1CCCNC(=O)C(NC(=O)C(=O)C(NC1=O)C)CC(C)C |
Synonyms |
BU 4164E B BU-4164E B eurystatin B |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


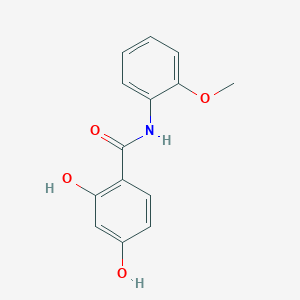
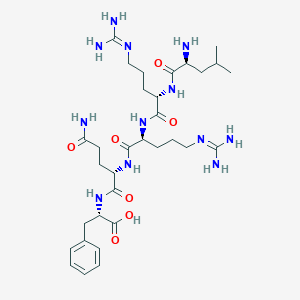
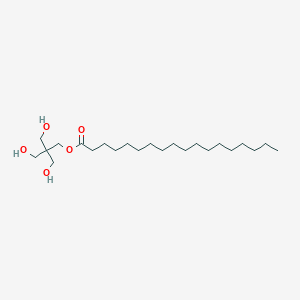

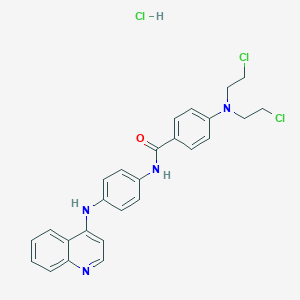
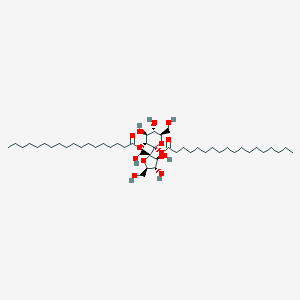
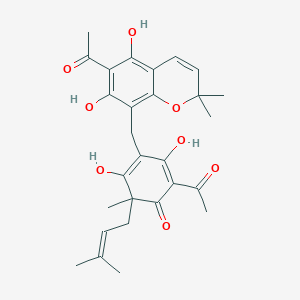
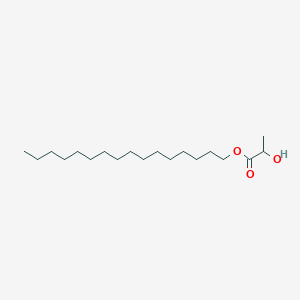
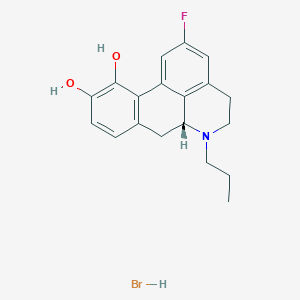
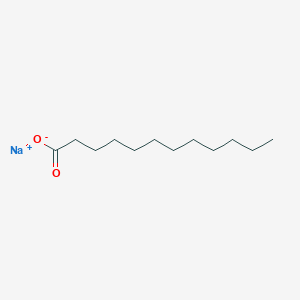
![Methyl 3-phenylimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B148143.png)
